Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS: 364794-70-7) is a brominated pyridine-piperidine hybrid compound with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.20 g/mol . It features a piperidine ring substituted at the 4-position with an ethyl ester group and at the 1-position with a 5-bromopyridin-2-yl moiety. The bromine atom on the pyridine ring enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESNNHKNHDMKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate and analogous compounds:
Functional Group Impact on Properties
- Bromine vs. Formyl : Bromine (in the target compound) is a superior leaving group for metal-catalyzed reactions, whereas the formyl group (CAS: 886360-68-5) offers a reactive site for nucleophilic additions .
- Azetidine vs. Piperidine : The azetidine analog (CAS: 2243022-89-9) has a 4-membered ring, introducing ring strain that may affect conformational flexibility and binding affinity in biological targets .
- Morpholine vs. Trifluoromethyl : Morpholine improves solubility, while the CF₃ group enhances lipophilicity and metabolic stability .
Pharmacological and Industrial Relevance
- Target Compound : Used in tuberculosis drug research (e.g., as a precursor for decaprenylphosphoryl-β-D-ribose oxidase inhibitors) .
- Benzodioxin Derivatives : Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate () demonstrates the impact of aromatic systems on lipophilicity and pharmacokinetics .
Biological Activity
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a compound that has garnered attention in various fields of biological research, particularly due to its potential antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a brominated pyridine moiety, which is believed to enhance its solubility and biological activity. The structural formula is as follows:
This compound's unique bromination pattern distinguishes it from similar compounds, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. For example, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compound's IC50 values indicate potent cytotoxicity at sub-micromolar concentrations.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | < 10 | Disruption of cell wall synthesis |
| Anticancer | MCF-7 | 0.76 | Induction of apoptosis via caspase activation |
| Anticancer | U-937 | 0.67 | Inhibition of proliferation |
Case Studies
- Antimicrobial Efficacy : A study conducted by BenchChem demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was particularly effective against multidrug-resistant strains, suggesting its potential utility in treating infections that are difficult to manage with conventional antibiotics.
- Cytotoxicity in Cancer Models : In a comparative study published in MDPI, the compound exhibited significant cytotoxic effects against several cancer cell lines. Flow cytometry assays indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Binding Affinity : The bromine atom in the pyridine ring enhances binding affinity to target proteins involved in cell signaling and apoptosis.
- Signal Transduction Pathways : The compound may modulate key pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival.
Q & A
Q. What are the primary synthetic routes for Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between ethyl piperidine-4-carboxylate derivatives and 5-bromo-2-halopyridines (e.g., 5-bromo-2-chloropyridine). For example, reacting ethyl isonipecotate with a bromopyridine derivative in the presence of an organic base (e.g., DIPEA) in solvents like THF or DMF at 60–80°C for 12–24 hours . Optimizing stoichiometry (1:1.2 molar ratio of piperidine to halopyridine) and using catalysts like KI can improve yields. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic signals:
- Piperidine protons (δ 1.4–2.8 ppm, multiplet) and ester carbonyl (δ 170–175 ppm in ).
- 5-Bromopyridine protons (δ 8.2–8.6 ppm, doublet for H-3 and H-6) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 327.2 (CHBrNO). Fragmentation patterns (e.g., loss of ethoxy group, m/z 281.1) confirm ester functionality .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber glass containers under inert gas (N) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong acids/bases. Stability studies indicate >95% purity retention for 12 months under these conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical. Key steps:
- Refine hydrogen bonding networks (e.g., C–H···O interactions between ester carbonyl and pyridine ring) to confirm spatial arrangement .
- Validate geometry with checkCIF (e.g., ADDsy alerts for bond length/angle deviations) .
- Example: A related compound, Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate, showed a chair conformation for the piperidine ring (torsion angles <10°) .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Contradiction : Discrepant -NMR integration ratios for diastereotopic protons.
- Resolution :
Use - COSY to map coupling partners.
Perform variable-temperature NMR to distinguish dynamic effects (e.g., ring puckering).
Compare with DFT-calculated chemical shifts (software: Gaussian, B3LYP/6-31G**) .
Q. How can researchers optimize regioselectivity in derivatization reactions?
- Methodological Answer :
- Bromopyridine Reactivity : The 5-bromo group undergoes Suzuki-Miyaura coupling (Pd(PPh), NaCO, DMF/HO, 80°C) for aryl substitutions.
- Ester Functionalization : Hydrolysis (LiOH, THF/HO) to carboxylic acid, followed by amidation (EDC/HOBt) .
- Table : Comparison of Reaction Outcomes
| Reaction Type | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), 80°C | 75 | <5% debrominated product |
| Ester Hydrolysis | LiOH, RT | 90 | None detected |
Q. What are the challenges in computational modeling of hydrogen-bonding networks for this compound?
- Methodological Answer :
- Issue : Underprediction of intermolecular interactions in force fields (e.g., MMFF94).
- Solution :
Use graph-set analysis (R(8) motifs) to map hydrogen bonds in crystals .
Apply QM/MM hybrid methods (e.g., ONIOM) to refine electrostatic potentials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
